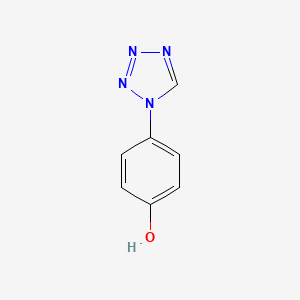

4-Tetrazol-1-yl-phenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(tetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJKWXIVFCNRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337472 | |

| Record name | 4-Tetrazol-1-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64001-11-2 | |

| Record name | 4-Tetrazol-1-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Tetrazol-1-yl-phenol" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Tetrazol-1-yl)phenol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-(1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in metabolic stability and pharmacokinetic profiles.[1][2][3] This document serves as a practical resource for researchers, chemists, and drug development professionals, detailing a robust synthetic protocol from 4-aminophenol and outlining the analytical techniques essential for structural verification and purity assessment. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided to ensure reproducibility.

Introduction: The Significance of the Tetrazole Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of physiologically active chemical compounds containing such rings.[1] Among these, the tetrazole ring—a five-membered aromatic system with four nitrogen atoms and one carbon—has garnered substantial attention.[1][4] Although not found in nature, its unique physicochemical properties make it an invaluable pharmacophore.[5]

The tetrazole group's pKa (approximately 4.9) is comparable to that of a carboxylic acid, allowing it to act as a non-classical bioisostere.[1][2] This substitution can enhance a drug candidate's lipophilicity, improve its metabolic resistance to degradation, and augment its absorption, distribution, metabolism, and excretion (ADMET) profile.[1][6] Consequently, tetrazole derivatives are found in numerous marketed drugs and are investigated for a wide array of pharmacological activities, including antihypertensive, antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6][7]

4-(1H-Tetrazol-1-yl)phenol, the subject of this guide, combines the critical tetrazole moiety with a phenol group, providing a versatile scaffold for further functionalization in drug discovery programs.

Synthesis of 4-(1H-Tetrazol-1-yl)phenol

The synthesis of 1-substituted tetrazoles can be efficiently achieved from the corresponding primary amine. The following protocol details the synthesis of 4-(1H-tetrazol-1-yl)phenol from 4-aminophenol, a widely available and cost-effective starting material.[8][9][10] This method avoids the direct handling of hydrazoic acid by generating the necessary reactive intermediates in situ.

Synthetic Pathway and Mechanism

The reaction proceeds via a one-pot, three-component reaction involving the amine, an orthoformate, and an azide source.

-

Step 1: Formimidate Formation: 4-Aminophenol reacts with triethyl orthoformate. The orthoformate serves as a source of a single carbon atom, reacting with the primary amine to form an intermediate ethyl formimidate. This step activates the carbon for subsequent nucleophilic attack.

-

Step 2: Azide Addition & Cyclization: Sodium azide, a safe and stable source of the azide anion, attacks the imidate intermediate. The resulting species undergoes an intramolecular cyclization, driven by the thermodynamic stability of the aromatic tetrazole ring, to form the desired 1-substituted tetrazole product.[11]

Detailed Experimental Protocol

Materials and Reagents:

-

4-Aminophenol (≥99%)

-

Triethyl orthoformate (≥98%)

-

Sodium Azide (NaN₃) (≥99.5%)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 4-aminophenol (1.0 eq.) in glacial acetic acid (5-10 mL per gram of amine), add triethyl orthoformate (1.2 eq.).

-

Heat the mixture to 50-60 °C to ensure dissolution and facilitate the formation of the formimidate intermediate.

-

Carefully add sodium azide (1.5 eq.) portion-wise over 15-20 minutes. Caution: Sodium azide is acutely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The reaction is exothermic; maintain the temperature below 80 °C.

-

After the addition is complete, stir the reaction mixture at 70-75 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (50 mL).

-

A precipitate of the crude product should form. If not, adjust the pH to ~5-6 with a suitable base to encourage precipitation.

-

Isolate the crude solid by vacuum filtration, washing the filter cake with cold deionized water.

-

For purification, recrystallize the crude solid from an ethanol/water mixture to yield pure 4-(1H-tetrazol-1-yl)phenol as a crystalline solid.

-

Dry the final product under vacuum.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-(1H-tetrazol-1-yl)phenol.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

The primary physical and chemical identifiers for 4-(1H-tetrazol-1-yl)phenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O | [12] |

| Molecular Weight | 162.15 g/mol | [13] |

| Appearance | White to off-white crystalline solid | General Observation |

| Monoisotopic Mass | 162.05415 Da | [12] |

| Melting Point | Data not widely published; requires experimental determination. | |

| Solubility | Soluble in DMSO, methanol; moderately soluble in hot ethanol. | General Observation |

Spectroscopic Data

The following sections detail the expected outcomes from standard spectroscopic analyses.

-

¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the formation of the 1-substituted isomer. The spectrum, typically run in DMSO-d₆, is expected to show three distinct signals:

-

A singlet for the C-H proton of the tetrazole ring, expected at a high chemical shift (δ ~9.5-10.0 ppm) due to the strong deshielding effect of the four ring nitrogens.

-

An AA'BB' system (appearing as two doublets) for the four protons on the para-substituted benzene ring (δ ~7.0-8.0 ppm).

-

A broad singlet for the phenolic -OH proton (δ ~9.0-11.0 ppm), the position of which is concentration and temperature dependent.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct peaks for the five unique carbon environments:

-

The single carbon of the tetrazole ring.

-

The four distinct carbons of the para-substituted phenyl ring (C-O, C-N, and two C-H carbons).

-

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3200-3500 (broad) | O-H stretch | Confirms presence of the phenolic hydroxyl group. |

| 3100-3150 | Aromatic C-H stretch | Indicates the aromatic ring. |

| ~3050 | Tetrazole C-H stretch | Characteristic of the proton on the tetrazole ring. |

| 1500-1600 | Aromatic C=C stretch | Confirms the benzene ring backbone. |

| 1000-1250 | Tetrazole ring vibrations | A complex series of bands confirming the heterocyclic ring structure.[14][15] |

| 1200-1300 | C-O stretch | Phenolic C-O bond vibration. |

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the following adducts are expected:

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

Characterization Workflow Diagram

Caption: Analytical workflow for structural characterization.

Conclusion

This guide provides a detailed, scientifically grounded framework for the synthesis and characterization of 4-(1H-tetrazol-1-yl)phenol. The described synthetic method is robust and relies on readily available precursors, while the outlined characterization workflow ensures rigorous confirmation of the final product's structure and purity. As the tetrazole scaffold continues to be a cornerstone of modern drug discovery, a thorough understanding of the synthesis and properties of key building blocks like 4-(1H-tetrazol-1-yl)phenol is indispensable for researchers in the field.

References

-

Mohite P.B., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563.

-

Yadav, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.

-

Ghorbani-Vaghei, R., et al. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 12(46), 30141-30150.

-

BenchChem (2025). Application Notes and Protocols for [2+3] Cycloaddition Reaction in Tetrazole Synthesis. BenchChem.

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. organic-chemistry.org.

-

ChemHelp ASAP (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.

-

Sharifi, F., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(6), 6882-6890.

-

Reva, I. D., et al. (2000). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. ResearchGate.

-

Yadav, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicr. frontiersin.org.

-

Bentham Science Publishers. (n.d.). Tetrazoles: Synthesis and Biological Activity. Bentham Science.

-

Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals Blog.

-

ChemicalBook. (n.d.). Tetrazole(288-94-8)IR1. ChemicalBook.

-

Reva, I. D., et al. (2014). Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. CORE.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate.

-

SpectraBase. (n.d.). Tetrazole - Optional[FTIR] - Spectrum. SpectraBase.

-

Rajasekaran, A., et al. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. MDPI.

-

SpectraBase. (n.d.). Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)- - Optional[1H NMR] - Spectrum. SpectraBase.

-

Synblock. (n.d.). CAS 51517-88-5 | 4-(1H-Tetrazol-5-YL)phenol. Synblock.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). HMDB.

-

PubChemLite. (n.d.). 4-(1h-1,2,3,4-tetrazol-1-yl)phenol. PubChemLite.

-

Wikipedia. (n.d.). 4-Aminophenol. Wikipedia.

-

ChemicalBook. (n.d.). 4-Aminophenol synthesis. ChemicalBook.

-

Sigma-Aldrich. (n.d.). 4-Aminophenol for synthesis 123-30-8. Sigma-Aldrich.

-

Lyakhov, A. S., et al. (2001). 4-Nitro-2-(1H-tetrazol-1-yl)phenol. PubMed.

-

PubChemLite. (n.d.). 4-(1h-1,2,3,4-tetrazol-5-yl)phenol. PubChemLite.

-

Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR. Sigma-Aldrich.

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. globalresearchonline.net.

-

Popiołek, Ł., & Kosikowska, U. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central.

-

Lácová, A., et al. (2020). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI.

-

Nikpour, F., et al. (2012). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. e-journals.dor.org.

-

Patil, P., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature Communications, 14(1), 5863.

-

LookChem. (n.d.). 4-Aminophenol|123-30-8. LookChem.

-

National Institute of Standards and Technology. (n.d.). Phenol. NIST WebBook.

-

Sigma-Aldrich. (n.d.). 4-Aminophenol for synthesis. Sigma-Aldrich.

-

ResearchGate. (n.d.). 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole). ResearchGate.

-

Jinan Hengua Technology Co., Ltd. (n.d.). |4-(1H-Tetrazol-5-yl)-phenol|. heng-hua.com.

-

ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate.

-

Kumar, A., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 303-316.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. docbrown.info.

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Aminophenol|123-30-8|lookchem [lookchem.com]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. PubChemLite - 4-(1h-1,2,3,4-tetrazol-1-yl)phenol (C7H6N4O) [pubchemlite.lcsb.uni.lu]

- 13. CAS 51517-88-5 | 4-(1H-Tetrazol-5-YL)phenol - Synblock [synblock.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction: The Significance of a Privileged Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 4-Tetrazol-1-yl-phenol

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast array of heterocyclic compounds, the tetrazole ring has emerged as a "privileged" structure.[1] Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[2] Their utility in medicinal chemistry is extensive, largely due to their role as a bioisostere—a molecular replacement—for the carboxylic acid group.[3][4] This substitution can significantly enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its pharmacokinetic profile, making tetrazole derivatives highly valuable in the design of novel therapeutics.[1][2]

This compound is a key example of this molecular architecture, combining the acidic, hydrogen-bonding capabilities of a phenol with the unique electronic and steric properties of a 1-substituted tetrazole ring. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application by researchers, scientists, and drug development professionals. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its viability as a drug candidate.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies. It is designed to serve as a foundational resource for scientists leveraging this important scaffold in their research endeavors.

Section 1: Molecular Profile and Structural Attributes

The foundational characteristics of a molecule are defined by its structure and composition. This compound is a disubstituted aromatic compound where a phenol ring is linked via its para-position (position 4) to a nitrogen atom (position 1) of a 1H-tetrazole ring.

| Property | Value | Source(s) |

| Chemical Name | 4-(1H-Tetrazol-1-yl)phenol | [5][6] |

| CAS Number | 64001-11-2 | [5][6][7] |

| Molecular Formula | C₇H₆N₄O | [5][6] |

| Molecular Weight | 162.15 g/mol | [5][6] |

| Canonical SMILES | O=C1C=CC(=CC=C1)N1C=NN=N1 | [8] |

| InChI Key | AXJKWXIVFCNRCQ-UHFFFAOYSA-N | [6][8] |

Section 2: Ionization and Acid-Base Character (pKa)

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For a drug candidate, the ionization state influences solubility, membrane permeability, and receptor binding. This compound possesses a distinctly acidic proton on its phenolic hydroxyl group.

The predicted pKa for this compound is approximately 8.68 ± 0.13 .[5] This value indicates that at physiological pH (~7.4), the molecule will exist predominantly in its neutral, protonated form. However, in more basic environments, it will deprotonate to form the corresponding phenolate anion. This equilibrium is crucial for its interaction with biological systems and for its behavior in various formulation and analytical environments.

Caption: Ionization equilibrium of this compound.

Section 3: Lipophilicity and Membrane Permeability (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important determinants of a drug's ADME profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[9] A balanced logP is essential for oral absorption and cell membrane permeation.[10]

The predicted XlogP value for this compound is 0.7 .[8] This value falls within the range typically considered favorable for drug candidates according to frameworks like Lipinski's Rule of 5, which suggests a logP of <5 for good oral bioavailability.[10] This moderate lipophilicity suggests that the compound can effectively partition into biological membranes without being so lipophilic that it suffers from poor aqueous solubility or rapid metabolic clearance.

It is important to distinguish logP, which describes the partitioning of the neutral species, from logD, the distribution coefficient at a specific pH. For an ionizable molecule like this compound, logD will vary with pH, decreasing as the molecule becomes more ionized (deprotonated) at higher pH values.[10]

Section 4: Core Physical Characteristics

The physical state, stability, and solubility of a compound are fundamental properties for its handling, formulation, and administration.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Predicted Boiling Point | 370.2 ± 44.0 °C | [5] |

| Predicted Density | 1.46 ± 0.1 g/cm³ | [5] |

| Melting Point | Experimental data for the 1-yl isomer is not readily available in the searched sources and requires empirical determination. The related isomer, 4-(1H-tetrazol-5-yl)phenol, has a reported melting point of 218-219 °C.[11] | |

| Aqueous Solubility | Phenol itself is moderately soluble in water (~8 g/100 g) due to its ability to form hydrogen bonds.[12] The presence of the polar, nitrogen-rich tetrazole ring is expected to maintain or enhance aqueous solubility compared to more lipophilic substituents. |

Section 5: Spectroscopic Signature for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. Based on its structure, the following spectral characteristics are expected for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals corresponding to the different proton environments. This would include two sets of doublets in the aromatic region (typically ~7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring. A singlet for the C5-proton of the tetrazole ring would likely appear further downfield (~9.0-10.0 ppm). A broad singlet corresponding to the acidic phenolic hydroxyl proton would also be present, with its chemical shift being highly dependent on the solvent and concentration.[11][13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all seven unique carbon atoms. This includes four signals for the aromatic carbons of the phenol ring, and one signal for the C5 carbon of the tetrazole ring, which would be influenced by the adjacent nitrogen atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum would provide evidence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. Characteristic peaks for the aromatic C=C bond vibrations would be observed in the 1450-1600 cm⁻¹ region, while vibrations associated with the C=N and N=N bonds of the tetrazole ring would also be present.[11]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (162.15). A common fragmentation pathway for tetrazoles involves the loss of a stable nitrogen molecule (N₂), which would result in a significant fragment ion at m/z 134. Further fragmentation of the phenol moiety may also be observed.[14]

Section 6: Methodologies for Experimental Characterization

To ensure scientific rigor, predicted properties must be confirmed by empirical measurement. The following protocols describe standard, validated methods for determining the pKa and logP of this compound.

Protocol 6.1: Spectrophotometric Determination of pKa

Causality: This method is based on the principle that the protonated (phenol) and deprotonated (phenolate) forms of the molecule have different UV-Vis absorption spectra. By measuring the change in absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[15]

Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 7 to pH 11 (e.g., phosphate and borate buffers).

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and determine its concentration accurately.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to a known volume of the buffer. Ensure the final concentration is identical across all samples and low enough to be within the linear range of the spectrophotometer.

-

Spectrophotometer Calibration: Calibrate the UV-Vis spectrophotometer using a blank solution (buffer without the compound).

-

Spectral Scans: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species, and in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated species.

-

Absorbance Measurements: Identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal. Measure the absorbance of each buffered sample at this wavelength.

-

Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa is the pH value at which the absorbance is exactly halfway between the minimum (protonated) and maximum (deprotonated) values.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 64001-11-2 | 4-(1H-Tetrazol-1-yl)phenol - AiFChem [aifchem.com]

- 7. This compound | 64001-11-2 [chemicalbook.com]

- 8. PubChemLite - 4-(1h-1,2,3,4-tetrazol-1-yl)phenol (C7H6N4O) [pubchemlite.lcsb.uni.lu]

- 9. youtube.com [youtube.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectrabase.com [spectrabase.com]

- 14. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Introduction: Unveiling 4-Tetrazol-1-yl-phenol, a Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-Tetrazol-1-yl-phenol for Advanced Research

In the landscape of drug discovery and development, the strategic design of molecular scaffolds that can favorably modulate biological activity is paramount. Among these, this compound has emerged as a molecule of significant interest. This guide provides a comprehensive technical overview of its chemical identity, synthesis, properties, and critical applications, tailored for researchers and scientists in the pharmaceutical and life sciences sectors. The core of its utility lies in the tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. This heterocycle is a well-established bioisostere for the carboxylic acid group, a common functional group in many biologically active compounds.[1][2] By replacing a carboxylic acid with a tetrazole, medicinal chemists can often enhance a molecule's metabolic stability, improve its lipophilicity, and maintain or even improve its binding affinity to biological targets.[1][2] This guide will delve into the specifics of the 1-yl substituted isomer, offering insights into its unique characteristics and potential.

Part 1: Definitive Chemical Identity and Molecular Architecture

Clarity in chemical identification is the bedrock of scientific research. This compound is a distinct chemical entity that must be differentiated from its isomers, most notably 4-(1H-tetrazol-5-yl)phenol. The key distinction lies in the point of attachment between the phenol and tetrazole rings. In the title compound, the phenol group is connected to the tetrazole ring at the first nitrogen position (N-1).

CAS Number: 64001-11-2[3][4][5]

Molecular Formula: C₇H₆N₄O[3][6]

Molecular Weight: 162.15 g/mol [3][7]

The molecular structure consists of a phenol ring substituted at the para-position (position 4) by a 1H-tetrazole ring. The linkage via the N-1 atom of the tetrazole ring influences the electronic properties and spatial arrangement of the molecule, distinguishing it from the C-5 linked isomer (CAS 51517-88-5).[7][8]

Caption: Molecular Structure of 4-(1H-Tetrazol-1-yl)phenol.

Part 2: Synthesis and Mechanistic Insights

The synthesis of tetrazole derivatives often involves the [3+2] cycloaddition reaction between a nitrile and an azide. However, for N-substituted tetrazoles like this compound, a common and effective strategy involves the reaction of a precursor amine with triethyl orthoformate and sodium azide. This approach provides a reliable pathway to the desired N-1 isomer.

The proposed synthesis workflow begins with a readily available starting material, 4-aminophenol.

Caption: Synthetic workflow for 4-(1H-Tetrazol-1-yl)phenol.

Causality Behind Experimental Choices:

-

Starting Material: 4-Aminophenol is selected due to its commercial availability and the presence of the required phenol group and an amino group that can be readily converted into the tetrazole ring.

-

Reagents: The combination of triethyl orthoformate and sodium azide is a classic method for constructing the tetrazole ring onto an amine. Triethyl orthoformate reacts with the amine to form an intermediate ethyl formimidate. The in-situ generated hydrazoic acid (from sodium azide and acetic acid) then undergoes a cycloaddition with the imidate, followed by elimination to yield the stable aromatic tetrazole ring.

-

Solvent: Acetic acid serves as both a solvent and a catalyst, protonating the sodium azide to form the reactive hydrazoic acid species in situ.

Part 3: Physicochemical and Spectroscopic Profile

The properties of this compound are summarized below. These values are crucial for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 64001-11-2 | [3][4] |

| Molecular Formula | C₇H₆N₄O | [3][6] |

| Molecular Weight | 162.15 g/mol | [3] |

| Predicted Boiling Point | 370.2 ± 44.0 °C | [5] |

| Predicted Density | 1.46 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 8.68 ± 0.13 | [5] |

| SMILES | Oc1ccc(cc1)n1cnnn1 | [3][6] |

| InChI Key | AXJKWXIVFCNRCQ-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the tetrazole proton (C-H) at a downfield chemical shift (typically > 9.0 ppm). The protons on the phenol ring would appear as two doublets in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the phenolic hydroxyl proton would also be present.

-

¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the phenyl ring and a signal for the tetrazole carbon.

-

FT-IR: Key vibrational bands would include a broad O-H stretch for the phenol group (around 3200-3600 cm⁻¹), C-H stretches in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 162.05.

Part 4: Core Applications in Drug Development

The true value of this compound for drug development professionals lies in the properties conferred by the tetrazole ring, primarily its function as a carboxylic acid bioisostere.[1][2] This structural mimicry is a cornerstone of modern medicinal chemistry.

Key Advantages of the Tetrazole Moiety:

-

Enhanced Metabolic Stability: Carboxylic acids are often susceptible to phase II metabolic conjugation. Tetrazoles are generally more resistant to such metabolic pathways, leading to improved pharmacokinetic profiles.[1]

-

Increased Lipophilicity: The tetrazole ring is more lipophilic than a carboxylate anion at physiological pH. This can improve a drug candidate's ability to cross cellular membranes and reach its target.[1]

-

Modulated Acidity: With a pKa similar to that of carboxylic acids, the tetrazole ring can still engage in crucial ionic interactions with biological targets, such as receptors and enzymes.[2]

-

Structural Rigidity: The planar, aromatic nature of the tetrazole ring can help to lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its target.[1]

Tetrazole derivatives have been successfully incorporated into a wide range of approved drugs, demonstrating their versatility and acceptance as a privileged structure in pharmacology. Their applications span various therapeutic areas, including cardiovascular, anti-inflammatory, antibacterial, and anticancer treatments.[9][10][11] The 4-hydroxyphenyl scaffold of the title compound provides a versatile anchor point for further chemical modification, allowing for its incorporation into larger, more complex drug-like molecules.

Part 5: Representative Experimental Protocol

Synthesis of 4-(1H-Tetrazol-1-yl)phenol

This protocol is a representative example based on established chemical principles. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (5.45 g, 50 mmol).

-

Reagent Addition: Add glacial acetic acid (40 mL), followed by triethyl orthoformate (9.62 g, 65 mmol).

-

Azide Addition: Carefully add sodium azide (3.58 g, 55 mmol) to the mixture in portions. Caution: Sodium azide is highly toxic. Hydrazoic acid, which is formed in situ, is volatile and explosive.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Precipitation and Filtration: A precipitate should form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(1H-tetrazol-1-yl)phenol as a solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Part 6: Safety and Handling

This compound should be handled with the standard precautions for laboratory chemicals. It is an aromatic nitrogen-containing heterocycle and should be considered potentially irritating to the skin, eyes, and respiratory system. The synthesis involves sodium azide, which is acutely toxic and can form explosive heavy metal azides. All procedures involving azides must be performed with extreme caution and appropriate safety measures in place.

References

-

The Royal Society of Chemistry. Supplementary Information for a relevant article. Available from: [Link]

-

PubChemLite. 4-(1h-1,2,3,4-tetrazol-1-yl)phenol. Available from: [Link]

-

Thermo Fisher Scientific. 4-(1H-Tetrazol-5-yl)phenol, 97%, Thermo Scientific. Available from: [Link]

-

MDPI. Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Available from: [Link]

-

SpectraBase. Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)-. Available from: [Link]

-

PubMed. 4-Nitro-2-(1H-tetrazol-1-yl)phenol. Available from: [Link]

-

PubChemLite. 4-(1h-1,2,3,4-tetrazol-5-yl)phenol. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

-

ACS Publications. Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]

-

Springer Nature. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. Available from: [Link]

-

PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available from: [Link]

-

ResearchGate. RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Journal of Science and Technology. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]

-

Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. 64001-11-2 | 4-(1H-Tetrazol-1-yl)phenol - AiFChem [aifchem.com]

- 4. This compound | 64001-11-2 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. PubChemLite - 4-(1h-1,2,3,4-tetrazol-1-yl)phenol (C7H6N4O) [pubchemlite.lcsb.uni.lu]

- 7. CAS 51517-88-5 | 4-(1H-Tetrazol-5-YL)phenol - Synblock [synblock.com]

- 8. fishersci.pt [fishersci.pt]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

The Expanding Therapeutic Horizon of Phenolic Tetrazole Derivatives

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Union of Two Potent Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into hybrid molecules is a cornerstone of rational drug design. This guide delves into the synergistic potential unlocked by the fusion of two such privileged scaffolds: the phenolic hydroxyl group and the tetrazole ring.

The phenol moiety , a hydroxyl group attached to an aromatic ring, is a fundamental structural motif in a vast array of biologically active natural products and synthetic drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its antioxidant properties stemming from the stable phenoxy radical, makes it a crucial player in molecular interactions with biological targets.[1][2] Phenolic compounds are known to modulate the activity of various enzymes and play significant roles in neuroprotection and apoptosis induction.[3][4][5]

The tetrazole ring , a five-membered heterocycle with four nitrogen atoms, has emerged as a highly versatile and valuable component in modern drug discovery.[6][7][8] It is metabolically stable and often serves as a bioisosteric replacement for the carboxylic acid group, offering similar acidity and spatial arrangement but with improved lipophilicity and bioavailability.[9][10][11] This characteristic enhances cell penetration and metabolic stability, overcoming common pharmacokinetic challenges.[9][12] The tetrazole scaffold is integral to a wide spectrum of therapeutic agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and antihypertensive.[8][13][14][15]

The conjugation of these two moieties into phenolic tetrazole derivatives creates a unique chemical architecture with multifaceted therapeutic potential. This guide provides a comprehensive exploration of their synthesis, biological activities, and underlying mechanisms, offering field-proven insights for researchers aiming to harness their potential.

Logical Framework for Development and Evaluation

The journey from conceptual design to a validated lead compound follows a structured, iterative process. Understanding this workflow is critical for efficient and successful drug discovery campaigns.

Sources

- 1. mdpi.com [mdpi.com]

- 2. DPPH-scavenging activities and structure-activity relationships of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phmethods.net [phmethods.net]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 11. Chapter - Tetrazoles: Structure and Activity Relationship as Anticancer Agents | Bentham Science [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

The Ascendancy of 4-Tetrazol-1-yl-phenol as a Carboxylic Acid Bioisostere: A Technical Guide for Drug Discovery

Foreword: The Imperative of Bioisosterism in Modern Drug Development

In the intricate chess game of drug design, the ability to subtly modify a molecule's structure while retaining or enhancing its desired biological activity is a paramount strategic advantage. This principle, known as bioisosterism, has become a cornerstone of medicinal chemistry, enabling researchers to overcome challenges in absorption, distribution, metabolism, excretion, and toxicity (ADMET) that often plague promising lead compounds. The carboxylic acid moiety, a ubiquitous functional group in a vast array of biologically active molecules, frequently presents a metabolic liability, leading to poor bioavailability and undesirable pharmacokinetic profiles.[1] Consequently, the identification and implementation of suitable carboxylic acid bioisosteres are of critical importance. Among the most successful and widely adopted surrogates is the tetrazole ring system, a five-membered aromatic heterocycle containing four nitrogen atoms.[2][3] This in-depth technical guide focuses on a specific and highly valuable iteration of this bioisostere: 4-tetrazol-1-yl-phenol . We will explore its synthesis, physicochemical properties, and strategic application in drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

Section 1: The Tetrazole Advantage: Why it Mimics a Carboxylic Acid

The remarkable ability of the tetrazole ring to mimic a carboxylic acid lies in its similar steric and electronic properties.[2] The tetrazole anion, formed upon deprotonation of the acidic N-H proton, exhibits a delocalized negative charge across the four nitrogen atoms, analogous to the resonance stabilization of the carboxylate anion. This electronic similarity allows the tetrazole to engage in similar electrostatic and hydrogen bonding interactions with biological targets.[1]

Furthermore, the pKa of the tetrazole proton is comparable to that of a carboxylic acid proton, typically ranging from 4.5 to 6.0, ensuring a similar ionization state at physiological pH.[4] However, a key advantage of the tetrazole moiety is its enhanced lipophilicity compared to the carboxylic acid group, which can lead to improved cell membrane permeability and oral bioavailability.[5]

Below is a graphical representation of the bioisosteric relationship, highlighting the structural and electronic parallels between p-hydroxybenzoic acid and this compound.

Caption: Bioisosteric relationship between p-hydroxybenzoic acid and this compound.

Section 2: Synthesis and Characterization of this compound

The synthesis of 1-substituted tetrazoles, such as this compound, is distinct from the more common synthesis of 5-substituted tetrazoles. A reliable and efficient method for the preparation of 1-aryl-1H-tetrazoles involves the reaction of the corresponding primary amine with triethyl orthoformate and sodium azide.[6]

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-1H-tetrazole from 4-Aminophenol

This protocol is adapted from the general method for the synthesis of 1-substituted tetrazoles.[2][4]

Materials:

-

4-Aminophenol (4-hydroxy aniline)

-

Triethyl orthoformate

-

Sodium azide

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol in ethanol.

-

Reagent Addition: To the stirred solution, add triethyl orthoformate followed by sodium azide.

-

Catalyst Introduction: Carefully add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-hydroxyphenyl)-1H-tetrazole.

Characterization

The synthesized 1-(4-hydroxyphenyl)-1H-tetrazole should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the phenol ring and the proton on the tetrazole ring.

-

¹³C NMR will display resonances for the carbons of the phenyl and tetrazole rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H aromatic stretches, and C=N and N=N stretches of the tetrazole ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should be in close agreement with the calculated values for the molecular formula C₇H₆N₄O.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for this compound.

Section 3: Physicochemical Properties: A Quantitative Comparison

| Property | p-Hydroxybenzoic Acid | This compound (Estimated) | Rationale for Estimation |

| pKa | ~4.5 | ~5.0 - 6.0 | The tetrazole N-H proton is generally slightly less acidic than a carboxylic acid proton.[4][5] |

| logP | ~1.5 | ~2.0 - 2.5 | Tetrazoles are generally more lipophilic than their corresponding carboxylic acids, which can improve membrane permeability.[5] |

| Molecular Weight | 138.12 g/mol | 162.15 g/mol | The replacement of -COOH with -CN₄H results in a modest increase in molecular weight. |

| Hydrogen Bond Donors | 2 | 2 | Both molecules possess a phenolic -OH and an acidic proton (on the carboxyl or tetrazole group). |

| Hydrogen Bond Acceptors | 3 | 4 | The tetrazole ring contains four nitrogen atoms, all of which can potentially act as hydrogen bond acceptors. |

Section 4: Applications in Drug Design: Case Studies and Future Perspectives

The application of the tetrazole moiety as a carboxylic acid bioisostere is well-established in numerous approved drugs.[2] This strategic replacement has been instrumental in optimizing the pharmacokinetic profiles of various drug candidates.

Notable Examples:

-

Angiotensin II Receptor Blockers (ARBs): A prominent class of antihypertensive drugs, including Losartan, Valsartan, and Irbesartan, feature a tetrazole group in place of a carboxylic acid. This substitution was key to achieving improved oral bioavailability and metabolic stability.[2]

-

Antiallergic Agents: The antiallergic drug Tomelukast incorporates a tetrazole ring, contributing to its favorable pharmacokinetic properties.[6]

-

Antibacterial Agents: Several cephalosporin antibiotics utilize a tetrazole-containing side chain to enhance their antibacterial activity and metabolic stability.[2]

The this compound scaffold, in particular, offers a valuable building block for the design of novel therapeutics. The presence of the phenolic hydroxyl group provides an additional site for hydrogen bonding interactions with biological targets or for further chemical modification to explore structure-activity relationships.

Future Outlook:

The continued exploration of 1-substituted tetrazoles, such as this compound, is expected to yield novel drug candidates with enhanced properties. The development of more efficient and regioselective synthetic methodologies will further facilitate the incorporation of this valuable bioisostere into diverse molecular scaffolds. As our understanding of the intricate interplay between physicochemical properties and biological activity deepens, the rational design of tetrazole-containing drugs will undoubtedly play an increasingly significant role in addressing unmet medical needs.

Section 5: Conclusion

This compound stands as a testament to the power of bioisosterism in modern drug discovery. Its ability to effectively mimic the carboxylic acid functional group while offering advantages in terms of metabolic stability and lipophilicity makes it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, physicochemical properties, and applications, with the aim of empowering researchers to leverage this versatile scaffold in the design of the next generation of therapeutics.

References

- Gaba, M., Singh, S., & Mohan, C. (2014). Tetrazole: A versatile scaffold for medicinal chemistry. Journal of the Chinese Chemical Society, 61(5), 481-490.

- Karakuş, S., & Tahtaci, H. (2018). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Molecular Structure, 1155, 47-56.

- Ostrovskii, V. A., Koldobskii, G. I., & Grigor'ev, Y. V. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds, 53(6-7), 670-681.

- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in medicinal chemistry, 17, 151-183.

- Ballatore, C., Smith, A. B., & Lee, V. M. Y. (2013). Carboxylic acid (bio)isosteres in drug design.

-

Wikipedia contributors. (2023, November 27). 4-Aminophenol. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

- Boraei, A. A. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.

- Su, W. K., Hong, Z., Shan, W. G., & Zhang, X. X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723-2726.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.

- Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Tetrazoles: their synthesis and biological activities. Der Pharma Chemica, 5(5), 146-163.

- Mahnke, D. J., McDonald, R., & Hof, F. (2007). Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids.

- Marinho, E., & Pereira, M. F. R. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 779-800.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.

- Ghafouri, H., & Gholami, M. R. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. SiO2 as a Reusable Heterogeneous Catalyst. South African Journal of Chemistry, 68, 133-137.

- Kumar, V., Chawla, M., & Singh, S. (2019). Synthesis of 1-Substituted 1H-1, 2, 3, 4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS omega, 4(5), 9414-9421.

- Zhang, Y., & Guo, W. (2017). [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid.

- Bojarska, J., Ziora, Z. M., & Skwarczynski, M. (2019). Tetrazoles via multicomponent reactions. Chemical reviews, 119(24), 12347-12385.

-

Stenutz, R. (n.d.). 5-(4-hydroxyphenyl)-1H-tetrazole. Retrieved January 4, 2026, from [Link]

- Abraham, M. H., Du, C. M., & Platts, J. A. (2000). Lipophilicity of the nitrophenols. The Journal of organic chemistry, 65(21), 7114–7118.

- Naeimi, H., & Mohamadabadi, Z. (2014). Fe3O4@silica sulfonic acid as an efficient and reusable catalyst for the one-pot synthesis of 1-aryl 1H-tetrazole derivatives from triethyl orthoformate, aromatic amine and sodium azide. RSC Advances, 4(82), 43679-43685.

-

CAS Common Chemistry. (n.d.). 4-(5-Methyl-1H-tetrazol-1-yl)phenol. Retrieved January 4, 2026, from [Link]

-

Ghorbani‐Vaghei, R., & Veisi, H. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. figshare. [Link]

Sources

An In-depth Technical Guide to Tautomerism in 1-Substituted Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazoles are a cornerstone of modern medicinal chemistry, largely due to their ability to act as a bioisosteric replacement for carboxylic acids.[1][2][3] This utility is complicated and enriched by the inherent tautomerism of the tetrazole ring. For 1-substituted tetrazoles, a dynamic equilibrium exists between two principal tautomeric forms. The position of this equilibrium is exquisitely sensitive to the electronic and steric nature of the substituent, as well as to the surrounding solvent environment and temperature. Understanding and controlling this tautomeric balance is critical, as the individual tautomers possess distinct physicochemical properties, including pKa, lipophilicity, and hydrogen bonding capabilities, which profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the tautomeric landscape of 1-substituted tetrazoles, detailing the factors that govern the equilibrium, the advanced analytical techniques used for characterization, and the strategic implications for rational drug design.

Introduction: The Significance of Tetrazoles and Annular Tautomerism

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a privileged scaffold in drug discovery.[4] Its prominence stems from its role as a non-classical bioisostere of the carboxylic acid group, offering a similar acidic pKa and planar structure but with enhanced metabolic stability and often improved oral bioavailability.[2] This has led to its incorporation into numerous FDA-approved drugs, including the angiotensin II receptor blockers like losartan and valsartan.[5]

A fundamental characteristic of many nitrogen-containing heterocycles is annular tautomerism, the migration of a proton between two or more nitrogen atoms of the ring. In 1-substituted tetrazoles, this phenomenon manifests as a rapid, reversible equilibrium between two distinct isomers. This is not a trivial distinction; the two tautomers are different chemical entities with unique electronic distributions and steric profiles, which in turn dictates how they interact with their biological target and metabolizing enzymes. For the drug development professional, a deep understanding of this equilibrium is not merely academic—it is a prerequisite for designing effective and reliable therapeutics.

The Tautomeric Landscape of 1-Substituted Tetrazoles

For a tetrazole ring with a substituent at the N1 position, the migratory proton can reside on either the N3 or N4 nitrogen atom. This gives rise to two distinct tautomers, which are often referred to as the 1,3- and 1,4-tautomers, or alternatively as Type II and Type I tautomers, respectively.

Caption: Prototropic Tautomerism in 1-Substituted Tetrazoles.

The equilibrium constant, KT, represents the ratio of the two forms at equilibrium. The position of this equilibrium is not fixed; it is a dynamic state influenced by a confluence of intrinsic and extrinsic factors.

Factors Governing the Tautomeric Equilibrium

The preference for one tautomer over the other is a delicate balance of electronic, steric, and environmental effects. A priori prediction can be challenging, but a clear understanding of the underlying principles allows for rational modulation of the tautomeric ratio.

Electronic Effects of the N1-Substituent

The electronic nature of the substituent at the N1 position is arguably the most dominant factor. The causality lies in the relative stabilization of the two tautomeric forms.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups pull electron density away from the tetrazole ring. This effect tends to favor the 1,3-tautomer (Type II). The rationale is that the 1,3-tautomer has a greater dipole moment and can better accommodate the inductive and resonance withdrawal effects of the EWG. For example, studies on 1-aryl-5-aminotetrazoles have shown that electron-withdrawing groups on the aryl ring increase the proportion of the 5-amino-1-aryl-1H-tetrazole isomer (the 1,3-type tautomer).[6]

-

Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-CH3) or methoxy (-OCH3) groups donate electron density to the ring. This donation preferentially stabilizes the 1,4-tautomer (Type I).

Table 1: Influence of N1-Aryl Substituent on Tautomer Ratio in 5-Amino-1-aryl-1H-tetrazoles

| N1-Substituent (Aryl) | Substituent Effect | Predominant Tautomer Type | Qualitative Ratio (4:3 in source)[6] |

|---|---|---|---|

| 4-Nitrophenyl | Strong EWG | 1,3-Tautomer (Type II) | Increased ratio of 1,3-form |

| 4-Chlorophenyl | Weak EWG | Mixed / Slightly favors 1,3 | Intermediate |

| Phenyl | Neutral | Mixed | Baseline |

| 4-Methylphenyl | EDG | 1,4-Tautomer (Type I) | Decreased ratio of 1,3-form |

Data synthesized from trends described in reference[6].

Solvent Effects

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium.[7] The choice of solvent during synthesis, purification, or bioassay can therefore have a profound impact on the observed properties of the compound.

-

Polar Solvents: Polar solvents (e.g., DMSO, water, methanol) tend to stabilize the more polar tautomer. Generally, the 1,3-tautomer (Type II) is more polar than the 1,4-tautomer (Type I) and will be favored in polar environments.

-

Non-polar Solvents: In non-polar solvents (e.g., chloroform, toluene), the less polar 1,4-tautomer (Type I) is typically the predominant species.

This solvent-dependent behavior underscores the importance of characterizing tautomerism under conditions that are relevant to the intended application, be it in a reaction vessel or a physiological medium.

Temperature Effects

The interconversion between tautomers is an equilibrium process, and as such, it is subject to thermodynamic principles. Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying these dynamics.[8] By acquiring spectra at different temperatures, one can observe changes in the population of the tautomers.[9] In many cases, increasing the temperature can lead to the coalescence of signals as the rate of interconversion increases, and from this data, the thermodynamic parameters (ΔH and ΔS) for the tautomerization can be determined.[8]

Experimental and Computational Characterization

Unambiguously determining the tautomeric state of a 1-substituted tetrazole requires a combination of sophisticated analytical techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and commonly used technique for studying tautomeric equilibria in solution.[7][10]

-

1H and 13C NMR: The chemical shifts of the ring protons and carbons are sensitive to the electronic environment and can often distinguish between the two tautomers. However, if the interconversion is fast on the NMR timescale, an averaged spectrum is observed, which can complicate interpretation.[6]

-

15N NMR: As the core of the heterocycle, the nitrogen atoms provide the most direct insight. 15N NMR chemical shifts are highly sensitive to the location of the proton.[11] Due to the low natural abundance and lower gyromagnetic ratio of 15N, direct observation can be challenging.[12]

-

Inverse-Detected Methods (HMBC): To overcome sensitivity issues, two-dimensional inverse-detected experiments like the 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[13][14] This experiment detects correlations between protons and nitrogen atoms over two or three bonds, allowing for the unambiguous assignment of the proton's location on the ring, even at natural abundance.[12][15]

Protocol: Tautomer Ratio Determination using 1H-15N HMBC

-

Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of ~20-50 mM. The choice of solvent should be guided by the intended application.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of inverse detection.

-

Acquisition:

-

Acquire a standard 1D 1H spectrum to identify the proton signals of interest.

-

Set up a gradient-selected 1H-15N HMBC experiment (e.g., hsqcetgplp on Bruker systems).

-

Optimize the long-range coupling constant (nJHN) to a value between 5-10 Hz. It may be necessary to acquire multiple spectra with different coupling constants to observe all correlations.[14]

-

Set the 15N spectral width to encompass the expected range of tetrazole nitrogen chemical shifts (approx. -150 to +50 ppm relative to liquid ammonia).[13]

-

Acquire data with a sufficient number of scans to achieve adequate signal-to-noise, which may require several hours for samples at natural abundance.[12]

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions.

-

Identify cross-peaks between the N1-substituent's protons (e.g., α-protons) and the ring nitrogens.

-

The presence of a 3J correlation from the α-protons of the N1-substituent to N4 confirms the 1,4-tautomer.

-

The presence of a 3J correlation from the α-protons of the N1-substituent to N2, and its absence to N4, confirms the 1,3-tautomer.

-

Integrate the corresponding proton signals in the 1D 1H spectrum (if distinct) or deconvolute the signals to determine the relative populations of the two tautomers.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state. It can unambiguously identify which nitrogen atom is protonated, providing a "gold standard" reference point.[3] However, it is crucial to recognize that the solid-state structure represents the lowest energy form in the crystal lattice and does not necessarily reflect the dynamic equilibrium present in solution. Intermolecular forces, such as hydrogen bonding in the crystal, can strongly favor one tautomer over the other.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting and rationalizing tautomeric preferences.[16][17] These methods can calculate the relative energies of the tautomers, providing a theoretical prediction of the equilibrium position.

-

Methodology: A common and effective approach involves geometry optimization and frequency calculations for both tautomers using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[18][19]

-

Solvent Modeling: To accurately model solution-phase behavior, it is essential to incorporate a solvent model, such as the Polarizable Continuum Model (PCM). This accounts for the bulk electrostatic effects of the solvent, which can significantly alter the relative energies.[20]

-

Validation: Computational results should always be validated against experimental data (e.g., NMR) whenever possible. The synergy between computational prediction and experimental verification provides the highest level of confidence.

Caption: Workflow for Computational Prediction of Tautomer Equilibrium.

Implications in Drug Discovery and Development

The tautomeric state of a 1-substituted tetrazole is not a subtle academic point; it has profound, real-world consequences for drug efficacy and safety.[5]

-

Receptor Binding: The two tautomers have different hydrogen bond donor/acceptor patterns and dipole moments. One tautomer may bind to a target receptor with high affinity, while the other may be inactive or bind to an off-target receptor. A drug candidate that exists as a 50:50 mixture of tautomers in physiological conditions is effectively only at 50% of its potential concentration for the desired target interaction.

-

pKa and Lipophilicity (LogD): Tautomerism directly impacts a molecule's pKa. The distribution of charge is different in each tautomer, leading to different acidities. This, in turn, affects the ionization state at physiological pH (LogD), which governs properties like membrane permeability, solubility, and plasma protein binding.

-

Pharmacokinetics (ADME): The different physicochemical properties of the tautomers can lead to different rates of absorption, distribution, metabolism, and excretion. For instance, one tautomer might be more susceptible to metabolism by cytochrome P450 enzymes than the other.

Therefore, controlling the tautomeric equilibrium—ideally by designing molecules that strongly favor a single, desired tautomer across a range of relevant physiological environments—is a key goal in modern drug design.

Conclusion

The tautomerism of 1-substituted tetrazoles is a complex but manageable challenge. By understanding the interplay of electronic, steric, and solvent effects, researchers can rationally design molecules that favor a specific tautomeric form. The application of advanced analytical techniques, particularly multi-nuclear and two-dimensional NMR, coupled with the predictive power of computational chemistry, provides a robust toolkit for the comprehensive characterization of these dynamic systems. For scientists in drug development, mastering the principles of tetrazole tautomerism is essential for translating promising lead compounds into safe and effective medicines.

References

-

Lalhruaitluanga, J., & Pachuau, Z. (2015). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. International Journal of Science and Research (IJSR), 4(3), 1163-1167.

-

Moran, W. J., & El-Araby, E. (2010). NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 75(19), 6468–6476.

-

Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products, 63(4), 545–553.

-

Tadesse, A. (2022). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. Addis Ababa University Repository.

-

Martin, G. E., & Williams, A. J. (2010). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. Methods in Enzymology, 94-136.

-

ResearchGate. (n.d.). Computational studies on tetrazole derivatives as potential high energy materials. Request PDF.

-

Amiable, A. (n.d.). The Role of Tetrazole in Modern Pharmaceutical Synthesis. Amiable Organics.

-

Elguero, J., et al. (2025). Conflicting findings in pyrrolo[1,2-d]tetrazoles: a computational study. Canadian Journal of Chemistry.

-

Akhtar, N., et al. (2023). DFT study on the tautomerism of organic linker 1H-Imidazole-4,5-Tetrazole (HIT). Inorganic Chemistry Communications, 155, 111108.

-

Mazurek, A. P., & Szatylowicz, H. (2000). Studies on tautomerism in tetrazole: comparison of Hartree-Fock and density functional theory quantum chemical methods. Chemical Physics Letters, 323(3-4), 247-254.

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles. Download Scientific Diagram.

-

ResearchGate. (n.d.). Tautomeric forms of tetrazole. Download Scientific Diagram.

-

Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Molecules, 25(11), 2568.

-

Hibino, T., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.

-

ISEP. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança.

-

ResearchGate. (n.d.). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Request PDF.

-

Ziora, Z. M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 276, 116870.

-

Benchchem. (n.d.). A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry. Benchchem.

-

Zhang, Z., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Organic Chemistry, 21(28), 2779-2794.

-

Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance? Magritek.

-

Bakulev, V. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(49), 28416-28434.

-

An, S., et al. (2009). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid. Bulletin of the Korean Chemical Society, 30(11), 2673-2678.

-

University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry.

-

Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products, 63(4), 545-553.

-

University of Michigan. (n.d.). Variable Temperature NMR. Bio-NMR Core.

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Request PDF.

-

Wong, M. W., Leung-Toung, R., & Wentrup, C. (1993). Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. Journal of the American Chemical Society, 115(6), 2465-2472.

-

Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783.

-

Balabin, R. M. (2009). Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. The Journal of Chemical Physics, 131(15), 154307.

-

Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Magnetic Resonance.

-

ResearchGate. (n.d.). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Request PDF.

-

An, S., et al. (2009). Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Bulletin of the Korean Chemical Society, 30(11), 2673-2678.

-

Larina, L. I. (2016). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 2(4), 42.

-

Balabin, R. M. (2009). Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. The Journal of Chemical Physics, 131(15), 154307.

-

Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry, 6(1), 1-10.

-

Kitchen, J. A., et al. (2009). First X-ray structural characterisation of host-guest interactions in tetra-tetrazole macrocycles. Tetrahedron Letters, 50(31), 4484-4487.

-

Reva, I., et al. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(6), 1011-1025.

-

Wikipedia. (n.d.). Tetrazole. In Wikipedia. Retrieved January 4, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. magritek.com [magritek.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijsr.net [ijsr.net]

- 19. cdnsciencepub.com [cdnsciencepub.com]